Ribosomal A-Site RNA Binding Affinity: Neamine Defines the Basal Affinity Floor of the Neomycin Class
Neamine binds the bacterial 16S rRNA decoding A-site with a dissociation constant (Kd) of 8.7 (±0.4) µM. This is approximately 256-fold weaker than neomycin B (Kd 0.034 µM) and approximately 256-fold weaker than lividomycin (Kd 0.032 µM), yet it is 1.2-fold tighter than ribostamycin (Kd 10.4 µM) and 1.7-fold tighter than tobramycin (Kd 14.5 µM) [1]. The data demonstrate that neamine alone provides the minimal structural determinants for A-site recognition, but the absence of rings III–V eliminates critical hydrogen-bond and stacking interactions that amplify affinity by two orders of magnitude in the full antibiotics.
| Evidence Dimension | Kd (dissociation constant) for 16S rRNA A-site binding |
|---|---|
| Target Compound Data | 8.7 (±0.4) µM |
| Comparator Or Baseline | Neomycin B: 0.034 (±0.005) µM; Paromomycin: 1.3 (±0.2) µM; Ribostamycin: 10.4 (±1.4) µM; Lividomycin: 0.032 (±0.007) µM; Tobramycin: 14.5 (±0.1) µM |
| Quantified Difference | Neamine binds 256-fold weaker than neomycin B; 6.7-fold weaker than paromomycin; 1.2-fold stronger than ribostamycin |
| Conditions | In vitro fluorescence-based binding assay using an RNA oligonucleotide model of the 16S rRNA A-site; data compiled from thermodynamic measurements; reported as Kd ± SD |
Why This Matters
Procurement of neamine rather than neomycin B is essential when the experimental goal requires the minimal RNA-binding pharmacophore for structure–activity relationship (SAR) deconvolution or when seeking a scaffold that can be synthetically elaborated without interference from superfluous ring systems.
- [1] Table 1. Kd (µM), ΔG, ΔHint, TΔS, and number of charges/contact surface area for aminoglycoside binding to A-site RNA. PMC2175338. Accession: https://pmc.ncbi.nlm.nih.gov/articles/PMC2175338/table/T1/. View Source
